(3-Bromophenoxy)trimethylsilane
Overview
Description
“(3-Bromophenoxy)trimethylsilane” is a chemical compound with the molecular formula C9H13BrOSi . It is also known as 3-Bromopropyl trimethylsilyl ether .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenoxy)trimethylsilane” consists of a silicon atom bonded to three methyl groups and a bromophenoxy group . The average mass of the molecule is 211.172 Da, and the monoisotopic mass is 210.007553 Da .
Chemical Reactions Analysis
Trimethylsilane compounds, including “(3-Bromophenoxy)trimethylsilane”, are characterized by their reactive Si-H bond . They are often used as reagents in various chemical reactions . For example, bromotrimethylsilane has been found to be an efficient reagent in the solvent-free conversion of glycerol into bromohydrins .
Physical And Chemical Properties Analysis
“(3-Bromophenoxy)trimethylsilane” has a density of 1.2±0.1 g/cm3, a boiling point of 164.6±23.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.5±3.0 kJ/mol, and its flash point is 53.4±22.6 °C . The compound has an index of refraction of 1.438 and a molar refractivity of 48.0±0.3 cm3 .
Scientific Research Applications
1. Intermetal Dielectrics in Electronics
Trimethylsilane derivatives, including (3-Bromophenoxy)trimethylsilane, are used in the deposition of dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These derivatives facilitate the creation of standard dielectrics like SiO2 and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in electronic devices (Loboda, 1999).
2. Photopolymerization Processes
Compounds based on silyl radicals, including (3-Bromophenoxy)trimethylsilane, serve as efficient photoinitiators in both free radical polymerization and free radical promoted cationic polymerizations. They demonstrate high rates of polymerization, high final conversions, and low oxygen inhibition, indicating their potential in various photopolymerization applications (Lalevée et al., 2008).
3. Protecting Groups in Organic Synthesis
In Grignard syntheses, the trimethylsilyl group, a component of (3-Bromophenoxy)trimethylsilane, is used to protect terminal ethynyl groups. This method of protection is critical in the preparation of various organic compounds, demonstrating its significance in synthetic organic chemistry (Eaborn, Thompson, & Walton, 1967).
4. Building Blocks for Synthesis
Compounds starting from trimethoxypropylsilane, related to (3-Bromophenoxy)trimethylsilane, act as versatile building blocks in the synthesis of various organosilicon compounds. They are particularly useful for creating C-functional silicon-containing heterocycles, which are important in various synthetic applications (Geyer et al., 2015).
5. Silylation Reactions
(3-Bromophenoxy)trimethylsilane is involved in selective silylation reactions, such as the preparation of trimethylsilyl amido-, alkynyl-, and iodoalkyl-phosphonates. These reactions demonstrate the compound's utility in creating specific phosphonic acids via hydrolysis, important in organic synthesis (McKenna & Schmidhuser, 1980).
properties
IUPAC Name |
(3-bromophenoxy)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAOJOJIEFORFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346858 | |
Record name | (3-Bromophenoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenoxy)trimethylsilane | |
CAS RN |
36971-28-5 | |
Record name | (3-Bromophenoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-(trimethylsiloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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